

The Discovery and Development of CCT367766: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT367766 is a potent, third-generation, heterobifunctional protein degradation probe (PDP), also known as a Proteolysis-Targeting Chimera (PROTAC), designed to induce the targeted degradation of the protein pirin.[1] This molecule was developed to confirm the intracellular target engagement of a previously identified chemical probe, CCT251236, which emerged from a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway.[2][3][4][5] CCT367766 functions by simultaneously binding to pirin and the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery to selectively eliminate pirin. This technical guide provides an in-depth overview of the discovery, design, synthesis, and biological evaluation of CCT367766.

Introduction: The Challenge of Target Validation

Validating the intracellular engagement of small molecule probes with their protein targets is a critical step in drug discovery, particularly for novel or poorly characterized proteins that lack established biomarkers. Pirin, an iron-binding member of the cupin superfamily, is a putative transcription factor regulator with no known enzymatic function, making it a challenging target for traditional inhibitor development and target engagement studies. The development of **CCT367766** as a pirin-degrading PROTAC provided an innovative solution to definitively demonstrate that its parent compound, CCT251236, binds to pirin within a cellular context.



Discovery and Design of CCT367766

The journey to **CCT367766** began with a cell-based phenotypic screen that identified CCT251236 as an inhibitor of the HSF1 stress pathway. Through subsequent studies, pirin was identified as the putative target of CCT251236. To validate this interaction in living cells, a PROTAC-based approach was undertaken.

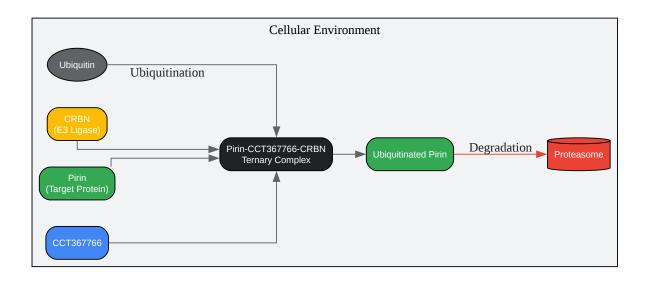
From Chemical Probe to PROTAC

The design of **CCT367766** involved linking the pirin-binding motif of CCT251236 to a ligand for an E3 ubiquitin ligase. A thalidomide-based ligand was chosen to recruit the CRBN E3 ligase. The development of **CCT367766** was an iterative process, with earlier-generation probes exhibiting suboptimal properties. The design of the third-generation probe, **CCT367766**, focused on optimizing the linker and physicochemical properties to achieve efficient cell permeability and potent protein degradation.

Signaling Pathway and Mechanism of Action

CCT367766 is a heterobifunctional molecule that brings together the target protein (pirin) and the E3 ubiquitin ligase CRBN. This proximity facilitates the ubiquitination of pirin, marking it for degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over simple inhibition, as it leads to the removal of the target protein from the cell.





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Figure 1: Mechanism of action of CCT367766.

Quantitative Data

The following tables summarize the key quantitative data for CCT367766 and its precursors.

Table 1: Binding Affinity and Cellular Activity



Compound	Target	Assay Type	Value	Reference
CCT251236	Pirin	Surface Plasmon Resonance (SPR)	KD = 44 nM	
CCT367766	Pirin	Not Specified	Kd = 55 nM	-
CCT367766	CRBN	Not Specified	Kd = 120 nM	
CCT367766	CRBN-DDB1 complex	Not Specified	IC50 = 490 nM	
CCT367766	Pirin Degradation	Western Blot	Depletes pirin at low nM concentrations	_

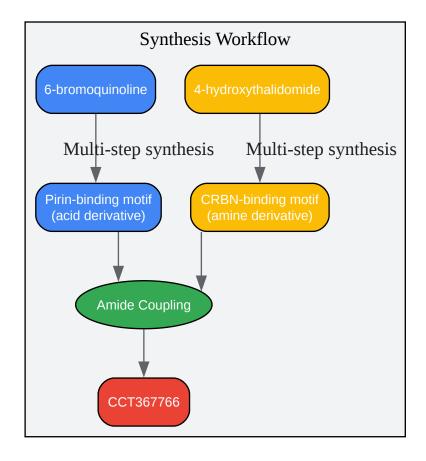
Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings.

General Synthesis of CCT367766

The synthesis of **CCT367766** was a multi-step process that involved the separate synthesis of the pirin-binding motif and the CRBN-binding ligand, followed by their conjugation via a linker.





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Figure 2: General synthetic workflow for CCT367766.

- Pirin-binding motif synthesis: The synthesis began with 6-bromoquinoline and involved a palladium-mediated carbonylation reaction.
- CRBN-binding motif synthesis: The CRBN-targeting portion was synthesized from 4hydroxythalidomide.
- Final Coupling: The final step involved an amide coupling reaction to link the two motifs.

Cellular Assays

Cell Line: SK-OV-3 human ovarian cancer cells were used for cellular experiments as they
express both pirin and CRBN.

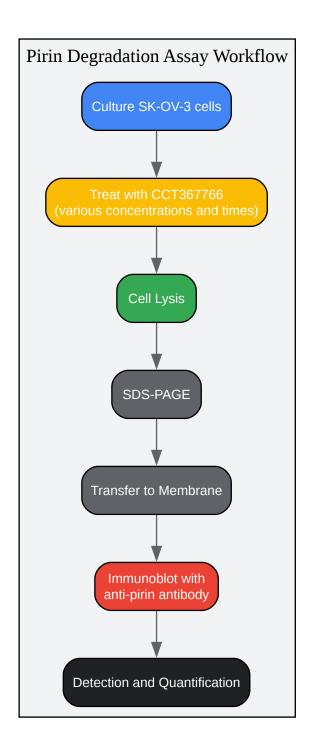






- Western Blotting: To assess pirin degradation, SK-OV-3 cells were treated with CCT367766
 at various concentrations and for different durations. Cell lysates were then analyzed by
 immunoblotting for pirin protein levels.
- Competition Assays: To confirm that the degradation of pirin was dependent on binding to both pirin and CRBN, competition experiments were performed. Cells were pre-treated with either the parent pirin binder (CCT251236) or a non-binding analogue before the addition of CCT367766.





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Figure 3: Experimental workflow for assessing pirin degradation.

Conclusion and Future Directions



The development of CCT367766 successfully demonstrated the intracellular target engagement of the chemical probe CCT251236 with pirin. This work serves as a prime example of how the PROTAC technology can be utilized as a powerful tool for target validation in the early stages of drug discovery, especially for challenging targets. CCT367766 itself is a valuable chemical tool for further elucidating the biological functions of pirin. While CCT367766 was designed as a research probe, the principles of its design and the success of its application have broader implications for the development of future therapeutics based on targeted protein degradation. Further preclinical studies would be necessary to explore any potential therapeutic applications of a pirin-degrading PROTAC.

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